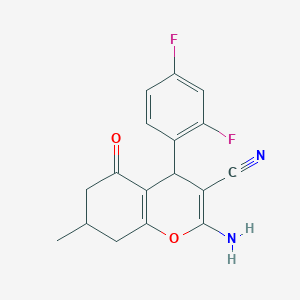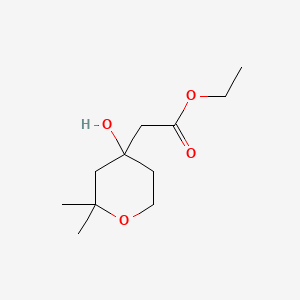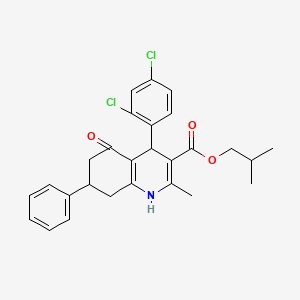![molecular formula C22H33FN4O3 B4987202 2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide](/img/structure/B4987202.png)
2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide is not fully understood. However, it is believed that this compound acts as a modulator of various biological pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. This modulation leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and modulate various biological pathways. Additionally, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide in lab experiments include its potential applications in drug discovery and development, its ability to modulate various biological pathways, and its efficacy in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide. These include the identification of its precise mechanism of action, the development of more efficient synthesis methods, the evaluation of its potential toxicity, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, this compound could be further studied for its potential applications in the treatment of other diseases, such as inflammatory diseases and viral infections.
Métodos De Síntesis
The synthesis of 2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide involves the reaction of 3-fluorobenzyl chloride with N-(5-aminopentyl)morpholine, followed by the reaction of the resulting product with acetic anhydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide has been extensively studied for its potential applications in drug discovery and development. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(5-morpholin-4-ylpentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33FN4O3/c23-19-6-4-5-18(15-19)17-27-10-8-25-22(29)20(27)16-21(28)24-7-2-1-3-9-26-11-13-30-14-12-26/h4-6,15,20H,1-3,7-14,16-17H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEHWVYETIOGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCCCCCN2CCOCC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-5-methylphenyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4987124.png)


![5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987151.png)
![2-(1-{[1-(5-quinolinylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol bis(trifluoroacetate) (salt)](/img/structure/B4987155.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,2-diphenylacetamide trifluoroacetate](/img/structure/B4987157.png)

![5-{[benzyl(methyl)amino]methyl}-N-(3-isoxazolylmethyl)-3-isoxazolecarboxamide](/img/structure/B4987165.png)
![1,1'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldicarbonyl)dipyrrolidine](/img/structure/B4987172.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B4987183.png)
![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4987192.png)

![11-(2,5-dimethylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4987204.png)
![1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B4987208.png)